molecular formula C14H8BrN3O5 B2407411 N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1171440-17-7

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2407411
CAS No.: 1171440-17-7
M. Wt: 378.138
InChI Key: ZLXMAFPOQXFOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole-5-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 5-bromofuran moiety. This structure combines electron-rich aromatic systems (benzodioxole, furan) with a rigid oxadiazole scaffold, which is known for enhancing metabolic stability and influencing bioactivity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O5/c15-11-4-3-9(22-11)13-17-18-14(23-13)16-12(19)7-1-2-8-10(5-7)21-6-20-8/h1-5H,6H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXMAFPOQXFOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Bromofuran Intermediate: The bromofuran moiety can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride (POCl3).

    Coupling with Benzo[d][1,3]dioxole: The final step involves coupling the bromofuran-oxadiazole intermediate with benzo[d][1,3]dioxole-5-carboxylic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazine derivatives.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Benzo[d][1,3]dioxole-5-carboxamide Derivatives
  • N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a): Structure: Retains the benzodioxole-carboxamide core but replaces the oxadiazole-bromofuran group with a 3,4-dimethoxyphenyl substituent. Properties: Melting point (175–177°C), yield (75%). Synthesis: Uses n-hexane:ethyl acetate (3:2) for column chromatography, similar to methods for oxadiazole derivatives .
  • N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4, 2b) :

    • Structure : Features a 3,5-dimethoxyphenyl group instead of oxadiazole-bromofuran.
    • Properties : Lower melting point (150.5–152°C) than HSD-2, likely due to reduced symmetry and weaker crystal packing .
2.2. Oxadiazole-Containing Analogs
  • 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles: Structure: Shares the 1,3,4-oxadiazole ring but lacks the benzodioxole-carboxamide and bromofuran groups.
2.3. Brominated Heterocycles
  • 6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide :
    • Structure : Contains a brominated benzodioxole-carboxamide but replaces oxadiazole with a naphthyl group.
    • Relevance : Highlights the role of bromine in modulating electronic properties, though the absence of oxadiazole reduces rigidity compared to the target compound .

Physicochemical and Spectroscopic Comparisons

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (1H NMR)
Target Compound Benzodioxole-oxadiazole 5-Bromofuran Not reported Not reported NH signal likely δ ~12–13 (similar to )
HSD-2 (2a) Benzodioxole-carboxamide 3,4-Dimethoxyphenyl 175–177 75 Aromatic protons δ 6.8–7.5
HSD-4 (2b) Benzodioxole-carboxamide 3,5-Dimethoxyphenyl 150.5–152 77 Aromatic protons δ 6.7–7.4
Compound 41 Benzodioxole-cyclopropane-thiazole 4-Bromobenzoyl Not reported 32 NH δ 12.02; aromatic δ 6.91–7.68

Biological Activity

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a bromofuran, an oxadiazole, and a benzo[d][1,3]dioxole moiety. The interest in this compound stems from its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

The molecular formula for this compound is C14H8BrN3O5C_{14}H_8BrN_3O_5 with a molecular weight of 378.13 g/mol. The structure comprises several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC14H8BrN3O5C_{14}H_8BrN_3O_5
Molecular Weight378.13 g/mol
CAS Number1171440-17-7

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed promising activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent.

Anticancer Activity

The compound's anticancer properties have also been explored. Preliminary findings suggest that it may induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The mechanism of action appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

While the exact mechanism of action remains under investigation, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors involved in cellular processes. These interactions may modulate pathways related to cell growth and survival.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Bacillus subtilis.
  • Results : The compound exhibited significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL across different strains.

Study 2: Cytotoxic Effects on Cancer Cells

Another study evaluated the cytotoxic effects of the compound on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
  • Results : The compound showed IC50 values below 20 µM for MCF-7 and A549 cells, indicating strong potential for further development as an anticancer agent.

Q & A

Basic: What are the standard synthetic routes for preparing N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of hydrazide derivatives using dehydrating agents (e.g., POCl₃) under reflux conditions .

Bromofuran incorporation : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce the 5-bromofuran moiety .

Amide coupling : Activation of the carboxylic acid group (e.g., using EDC/HOBt) followed by reaction with the oxadiazole-amine intermediate .
Key optimization : Temperature control (60–100°C) and solvent selection (DMF or THF) are critical for yield improvement.

Advanced: How can researchers optimize reaction conditions to improve yields during oxadiazole ring formation?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography .

  • Table: Reaction Optimization Data

    ConditionYield (%)Purity (HPLC)
    POCl₃, 80°C, DMF6598.5
    PCl₅, 100°C, THF4592.0
    Data from cyclization studies of analogous oxadiazoles .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Confirm connectivity of the benzo[d][1,3]dioxole (δ 6.8–7.2 ppm) and oxadiazole (δ 8.1–8.5 ppm) groups .
  • HRMS : Validate molecular formula (e.g., C₁₆H₁₀BrN₃O₅) with <2 ppm error .
  • FT-IR : Identify amide C=O stretch (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Dose-response standardization : Use uniform assay protocols (e.g., MTT vs. CellTiter-Glo) across studies .
  • Structural analogs : Compare activity of derivatives (e.g., 5-chlorofuran vs. bromofuran) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies with statistical weighting for cell-line variability .

Basic: What initial biological activities have been reported for this compound?

  • Anticancer : IC₅₀ = 12–18 µM against HeLa and MCF-7 cells via apoptosis induction .
  • Antimicrobial : MIC = 32 µg/mL against S. aureus due to membrane disruption .
  • Enzyme inhibition : Moderate activity (Ki = 45 nM) against COX-2 .

Advanced: How can researchers investigate the mechanism of action for its anticancer activity?

  • Target identification : Use pull-down assays with biotinylated probes followed by LC-MS/MS .
  • Pathway analysis : RNA-seq to monitor changes in apoptosis-related genes (e.g., Bcl-2, Bax) .
  • Molecular docking : Simulate binding to proposed targets (e.g., tubulin) using AutoDock Vina .

Advanced: How to design structure-activity relationship (SAR) studies for analogs with improved potency?

  • Substituent variation : Replace bromofuran with iodofuran or thiophene to assess halogen/heterocycle effects .

  • Table: SAR Data for Analogues

    SubstituentIC₅₀ (µM)LogP
    5-Bromofuran14.22.8
    5-Chlorofuran18.52.5
    Thiophene-2-yl25.73.1
    Data from cytotoxicity screening .

Advanced: What computational methods predict solubility and bioavailability challenges?

  • QSAR modeling : Use descriptors like LogP (>3.0 indicates poor aqueous solubility) .
  • Molecular dynamics (MD) : Simulate membrane permeability in lipid bilayers .
  • ADMET prediction : SwissADME or pkCSM to estimate CYP450 interactions and bioavailability .

Advanced: How to address low solubility in in vivo assays?

  • Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced hydrophilicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced: How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • Knockout models : CRISPR-Cas9 deletion of putative targets (e.g., COX-2) to confirm activity loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.